[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate [2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate
Brand Name: Vulcanchem
CAS No.: 112529-49-4
VCID: VC0041978
InChI: InChI=1S/C23H30O6/c1-12(24)28-11-18(27)23-19(29-23)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h8,15-17,19-20,26H,4-7,9-11H2,1-3H3/t15-,16-,17-,19?,20+,21-,22-,23+/m0/s1
SMILES: CC(=O)OCC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C
Molecular Formula: C23H30O6
Molecular Weight: 402.487

[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate

CAS No.: 112529-49-4

Cat. No.: VC0041978

Molecular Formula: C23H30O6

Molecular Weight: 402.487

* For research use only. Not for human or veterinary use.

[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate - 112529-49-4

Specification

CAS No. 112529-49-4
Molecular Formula C23H30O6
Molecular Weight 402.487
IUPAC Name [2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate
Standard InChI InChI=1S/C23H30O6/c1-12(24)28-11-18(27)23-19(29-23)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h8,15-17,19-20,26H,4-7,9-11H2,1-3H3/t15-,16-,17-,19?,20+,21-,22-,23+/m0/s1
Standard InChI Key VSDQEFASULYSDB-YTVCRPBESA-N
SMILES CC(=O)OCC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C

Introduction

Chemical Identification and Basic Properties

Registry and Nomenclature

[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate is identified by CAS Registry Number 112529-49-4. The compound demonstrates significant structural complexity with multiple stereogenic centers as indicated by the stereochemical descriptors in its name. The systematic naming follows IUPAC conventions, providing precise information about the three-dimensional arrangement of its constituent atoms and functional groups. The compound has been cataloged in chemical databases and is commercially available from specialty chemical suppliers such as VulcanChem with identifier VC0041978.

Molecular Structure and Composition

The compound possesses a molecular formula of C23H30O6 with a calculated molecular weight of 402.487 g/mol. Its structure is characterized by a pentacyclic core framework designated as "oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en" which contains oxygen incorporated into the ring system. Key structural features include a hydroxyl group at the 9-position, methyl substituents at positions 7 and 11, a ketone functionality at position 14, and the distinctive 2-oxoethyl acetate side chain. The multiple stereogenic centers (1S,2S,6S,7S,9S,10S,11R) reflect its complex three-dimensional architecture with specific spatial arrangement of functional groups.

Structural Representation

The compound can be represented using various notation systems for proper identification and structural communication:

Representation TypeNotation
SMILESCC(=O)OCC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C
InChIInChI=1S/C23H30O6/c1-12(24)28-11-18(27)23-19(29-23)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h8,15-17,19-20,26H,4-7,9-11H2,1-3H3/t15-,16-,17-,19?,20+,21-,22-,23+/m0/s1

These notations provide unambiguous descriptions of the molecular structure that can be interpreted by chemists and computational systems alike.

Structural Classification and Relationships

Chemical Family

Based on its structural characteristics, [2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate appears to share structural similarities with modified steroid derivatives, particularly those containing oxygen-incorporated ring systems. The pentacyclic framework with specific stereochemistry suggests potential relationships to certain classes of natural products or their synthetic analogs. The compound's structure demonstrates some resemblance to 16alpha,17-Epoxyprogesterone (CAS No. 1097-51-4), a corticosteroid hormone derivative with a related ring system .

Structural Features of Note

The compound exhibits several distinctive structural features that contribute to its chemical identity and potential biological activity. The oxapentacyclic core represents a complex scaffold with fused rings containing an oxygen atom incorporated into the ring structure. The presence of a hydroxyl group at position 9 introduces a polar, hydrogen-bonding capability to an otherwise largely hydrophobic skeleton. The 2-oxoethyl acetate side chain represents an ester functionality that could potentially serve as a protecting group or prodrug moiety, capable of hydrolysis under appropriate conditions to release a more active form of the compound.

Stereochemical Considerations

The stereochemistry of this compound is exceptionally important for its three-dimensional structure and potential biological activities. With seven defined stereogenic centers (1S,2S,6S,7S,9S,10S,11R), the compound possesses a specific spatial arrangement that distinguishes it from its diastereomers. This stereochemical complexity suggests a high degree of structural specificity that would be essential for any potential receptor binding or enzyme interaction. The spatial relationships between functional groups, particularly the hydroxyl group at position 9 and the oxoethyl acetate side chain, likely play crucial roles in determining the compound's conformational properties and reactivity profile.

Physical and Chemical Properties

Predicted Physical Properties

While comprehensive experimental physical property data for this specific compound is limited in the available literature, properties can be estimated based on its molecular structure and comparison with related compounds:

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solid at room temperatureBased on molecular weight and structure
ColorWhite to off-whiteTypical for similar organic compounds
SolubilityLimited water solubility; soluble in organic solvents like chloroform, dichloromethane, and ethyl acetateBased on functional groups present
Partition Coefficient (LogP)Approximately 2.5-3.5Estimated from structure containing both hydrophobic rings and polar functional groups
Melting Point180-220°C (estimated)Based on similar complex polycyclic compounds

These predicted properties would need experimental verification for precise characterization.

Chemical Reactivity

The compound's chemical reactivity is dictated by its functional groups and structural features. The 2-oxoethyl acetate moiety is susceptible to hydrolysis under basic conditions, potentially yielding the corresponding hydroxyethyl ketone derivative. The ketone functional group at position 14 can participate in typical carbonyl reactions including reduction to alcohols, nucleophilic additions, and condensation reactions. The hydroxyl group at position 9 presents a site for potential esterification, oxidation, or elimination reactions. The unsaturated bond (15-en) introduces potential sites for addition reactions, hydrogenation, or epoxidation under appropriate conditions.

Stability Considerations

Based on its structure, the compound would likely be stable under normal storage conditions but susceptible to degradation through various pathways. Potential degradation mechanisms include hydrolysis of the acetate group in the presence of moisture or bases, oxidation of the unsaturated bond, and epimerization at stereogenic centers under acidic or basic conditions. Storage under controlled temperature and humidity, with protection from light and oxidizing agents, would be recommended to maintain integrity. Long-term stability studies would be necessary to establish proper handling and storage protocols.

Synthesis and Preparation

Key Reaction Conditions

For the acetylation step specifically, conditions similar to those described for 2-(2-methoxyphenyl)-2-oxoethyl acetate might be applicable. This involves reaction of the appropriate α-bromo ketone with acetic acid in the presence of triethylamine in acetone, with reflux conditions until complete conversion is observed . The reaction progress would likely be monitored by techniques such as gas chromatography or thin-layer chromatography. Critical reaction parameters would include temperature control, exclusion of moisture, and potentially inert atmosphere to prevent side reactions.

Purification Methods

Purification of such a complex molecule would typically require multiple steps to achieve analytical purity:

  • Initial workup involving extraction with ethyl acetate and washing with water, followed by drying over magnesium sulfate, filtration, and solvent evaporation .

  • Column chromatography using silica gel with appropriate solvent systems (potentially ethyl acetate/n-hexane mixtures at optimized ratios) .

  • Recrystallization from suitable solvent systems to obtain crystalline material of high purity, potentially followed by analytical characterization to confirm structure and purity.

  • For highest purity requirements, preparative HPLC might be necessary as a final purification step.

Analytical Characterization

Spectroscopic Analysis

Complete characterization of [2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate would require comprehensive spectroscopic analysis. Expected spectroscopic features would include:

Analytical TechniqueExpected Key Features
IR SpectroscopyStrong carbonyl absorptions (1735-1750 cm⁻¹ for acetate, 1710-1720 cm⁻¹ for ketone), O-H stretching (3400-3600 cm⁻¹), C-O stretching (1200-1250 cm⁻¹)
¹H NMRAcetate methyl singlet (~2.0-2.2 ppm), complex patterns for the pentacyclic framework, distinctive signals for methine protons at stereogenic centers, olefinic proton signal (~5.5-6.0 ppm)
¹³C NMRCarbonyl carbon signals (170-180 ppm for acetate, 205-215 ppm for ketone), olefinic carbons (120-140 ppm), oxygenated carbons (60-80 ppm), and numerous signals for the complex carbon skeleton
Mass SpectrometryMolecular ion peak at m/z 402, characteristic fragmentation patterns including loss of acetate group (M-60)

Structural Confirmation

Definitive structural confirmation for such a complex molecule would require a combination of advanced analytical techniques:

  • Two-dimensional NMR experiments (COSY, HSQC, HMBC, NOESY) to establish connectivity patterns and spatial relationships between functional groups.

  • X-ray crystallography, if suitable crystals can be obtained, to provide unambiguous confirmation of the three-dimensional structure and absolute stereochemistry.

  • High-resolution mass spectrometry to confirm molecular formula through precise mass measurement.

These techniques in combination would establish the complete structural identity and confirm the stereochemical assignments at all seven stereogenic centers.

Related Compounds and Comparative Analysis

Structural Analogs

Several structurally related compounds can be identified from the available literature:

  • 16alpha,17-Epoxyprogesterone (CAS: 1097-51-4), a corticosteroid hormone with epoxide functionality that shares some structural features with the target compound .

  • Other oxapentacyclic compounds with similar carbon frameworks but different functional group patterns.

  • Acetylated derivatives of steroids and related natural products that contain similar functional group arrangements.

Comparative Structural Analysis

A comparative analysis reveals important similarities and differences between [2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate and related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesDistinctive Elements
[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetateC23H30O6402.487Pentacyclic structure with 2-oxoethyl acetate side chainHydroxyl at position 9, oxapentacyclic framework
16alpha,17-EpoxyprogesteroneC21H28O3328.4Steroid framework with epoxide ringEpoxide between positions 16 and 17, ketone groups at positions 3 and 20

These structural relationships suggest potential similarities in bioactivity profiles while highlighting the unique features of the target compound that may confer distinct properties.

Structure-Property Relationships

The structural features of [2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate likely influence its properties in specific ways:

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